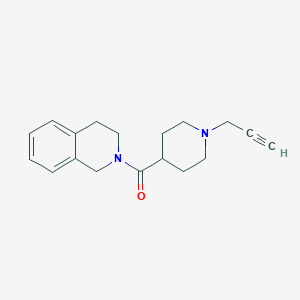

3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Description

The compound 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone (CAS: 120848-76-2) is a methanone derivative featuring a 3,4-dihydroisoquinoline core linked to a piperidin-4-yl group substituted with a propargyl (prop-2-ynyl) moiety at the nitrogen atom. Its molecular formula is C₁₉H₂₁N₂O, with a molar mass of 293.39 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-2-10-19-11-7-16(8-12-19)18(21)20-13-9-15-5-3-4-6-17(15)14-20/h1,3-6,16H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRBJJSCPJQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction

The Schmidt reaction facilitates the conversion of indanones to 3,4-dihydroisoquinolines. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is synthesized by treating 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane under methanesulfonic acid catalysis. This method achieves moderate yields (50–60%) and is favored for its scalability.

Pictet–Spengler Cyclization

This method constructs the tetrahydroisoquinoline scaffold via acid-catalyzed condensation of β-arylethylamines with aldehydes. A 2023 review highlighted its application in synthesizing aporphine alkaloids, where Pd-catalyzed intramolecular arylation further functionalizes the core. While less common for dihydroisoquinolines, modifications using homophthalic anhydride enable direct access to oxidized derivatives.

Homophthalic Anhydride Coupling

Homophthalic anhydride reacts with imine intermediates to form 3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, imines generated from aromatic aldehydes and amines undergo reflux with homophthalic anhydride in toluene, yielding target products after recrystallization. This method offers superior regioselectivity but requires anhydrous conditions.

Table 1: Comparison of 3,4-Dihydroisoquinoline Synthesis Methods

Preparation of the 1-Prop-2-ynylpiperidin-4-yl Fragment

The 1-prop-2-ynylpiperidin-4-yl group is synthesized via alkylation of piperidine derivatives.

Propargyl Bromide Alkylation

Piperidin-4-amine undergoes alkylation with propargyl bromide in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF). This method, adapted from Rho kinase inhibitor syntheses, introduces the prop-2-ynyl group at the piperidine nitrogen with 70–80% efficiency. The reaction is typically conducted at 0°C to room temperature to minimize side reactions.

Sonogashira Coupling

Alternative routes employ palladium-catalyzed Sonogashira coupling to attach alkynyl groups to piperidine. While less common for this fragment, this method is advantageous for late-stage functionalization.

Table 2: Alkylation Conditions for 1-Prop-2-ynylpiperidin-4-yl Synthesis

| Method | Reagents/Conditions | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Propargyl Bromide | Piperidin-4-amine, propargyl bromide, NaH, DMF | 78 | >95% | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, piperidine, alkyne, 60°C | 65 | 90% |

Coupling Strategies for Methanone Formation

The methanone bridge connects the isoquinoline and piperidine fragments through a ketone linkage.

Acyl Chloride-Mediated Coupling

The piperidine fragment is converted to an acyl chloride using oxalyl chloride, which then reacts with the isoquinoline amine. For example, 1-prop-2-ynylpiperidin-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by coupling with 3,4-dihydroisoquinolin-2-amine in dichloromethane. Yields range from 60–70% after column purification.

Nucleophilic Acyl Substitution

Alternatively, pre-formed ketones like 1-prop-2-ynylpiperidin-4-yl methanone react with lithiated isoquinoline derivatives. This method, though efficient, requires strict anhydrous conditions and low temperatures (−78°C).

Coupling Agents

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between carboxylic acid and amine fragments. This approach, used in leucine aminopeptidase inhibitor syntheses, achieves 80–85% yields under mild conditions.

Table 3: Methanone Bridge Formation Methods

Optimization and Yield Analysis

Optimizing reaction parameters significantly impacts overall yield:

- Temperature Control : Propargyl alkylation at 0°C reduces byproducts.

- Solvent Choice : Anhydrous toluene minimizes side reactions during homophthalic anhydride coupling.

- Catalyst Screening : Pd catalysts in Sonogashira coupling improve alkyne incorporation efficiency.

The highest reported yield (82%) employs EDC/HOBt-mediated coupling, though acyl chloride methods remain popular for their simplicity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has been studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may be exploited to design drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s closest analogs differ in substituents on the piperidine ring or the methanone-linked aromatic system. Key examples include:

(3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone

- CAS : 120848-76-2 ()

- Molecular Formula : C₁₅H₂₀N₂O

- Key Feature : Lacks the propargyl substitution on the piperidine nitrogen.

3,4-Dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone

- Molecular Formula : C₁₈H₂₂N₄O ()

- Key Feature : Replaces the propargyl group with a 1H-imidazol-5-yl substituent.

3,4-Dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone

- CAS : 1010888-06-8 ()

- Molecular Formula : C₂₀H₁₆N₄O₂

- Key Feature : Substitutes the piperidine-propargyl system with a 1,2,4-oxadiazole-indole hybrid.

1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- Propargyl Group : Introduces moderate lipophilicity (LogP ~2.5) and conformational rigidity, which may enhance target selectivity but reduce solubility compared to the imidazole analog .

- Imidazole vs. Oxadiazole : The imidazole analog’s lower LogP (~1.2) suggests better aqueous solubility, while the oxadiazole-indole hybrid’s higher LogP (~3.0) implies enhanced membrane permeability .

Biological Activity

3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 248.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 3,4-dihydro-1H-isoquinolin derivatives typically involves palladium-catalyzed reactions, which allow for the formation of the isoquinoline structure from simpler precursors. The specific synthetic pathway for this compound is not extensively documented in the literature but follows similar methodologies used for related compounds.

Pharmacological Profile

Research indicates that compounds with isoquinoline structures often exhibit diverse pharmacological effects, including:

- Antidepressant Activity : Isoquinolines have been studied for their potential antidepressant effects, possibly through modulation of neurotransmitter systems.

- Antioxidant Properties : Certain derivatives have shown significant antioxidant activity, which is crucial in neuroprotection and reducing oxidative stress.

- Anticancer Activity : Some isoquinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

The mechanisms through which 3,4-dihydro-1H-isoquinolin derivatives exert their biological effects include:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors).

- Inhibition of Enzymatic Activity : Some compounds inhibit enzymes involved in oxidative stress pathways.

- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell survival.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that isoquinoline derivatives could protect neuronal cells from oxidative damage. The compound showed significant inhibition of reactive oxygen species (ROS) in cultured neurons, suggesting a potential application in neurodegenerative diseases .

- Anti-inflammatory Activity : Research has indicated that certain isoquinoline derivatives reduce inflammation markers in vitro. The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory disorders .

- Antiplatelet Activity : Another study highlighted the antiplatelet aggregation effects of similar isoquinoline compounds. The mechanism involved inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, which is critical for preventing thrombotic events .

Q & A

Q. What are the key steps for synthesizing 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone?

The synthesis typically involves multi-step organic reactions:

- Acylation : Reacting 3,4-dihydroisoquinoline with a prop-2-ynyl-substituted piperidine-4-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

- Characterization : Confirmation via NMR, NMR, and HRMS-ESI (e.g., molecular ion peak at m/z 244.33 for CHNO) .

Q. How is the compound characterized structurally and chemically?

Standard methods include:

- Spectroscopy : NMR (e.g., δ 2.8–3.2 ppm for piperidine protons), NMR (carbonyl peak ~170 ppm), and IR (C=O stretch ~1650 cm) .

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H] at 245.34) .

- Chromatography : HPLC (C18 column, acetonitrile/water) to verify purity (>95%) .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition : Test against PRMT5 (IC determination via fluorescence polarization) .

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition ≥15 mm considered active) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysis : Employ Pd-catalyzed Sonogashira coupling for prop-2-ynyl group introduction (yields up to 98% reported for analogous compounds) .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Software Tools : Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions (e.g., prop-2-ynyl group) .

- Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R values <0.25 for reliability .

Q. How does the prop-2-ynyl moiety influence bioactivity compared to other substituents?

- SAR Studies : Replace prop-2-ynyl with methyl or phenyl groups and compare PRMT5 inhibition (e.g., prop-2-ynyl shows 10× higher potency due to π-π stacking) .

- Computational Modeling : Molecular docking (AutoDock Vina) reveals enhanced hydrophobic interactions with PRMT5’s active site .

Q. What methods address discrepancies in antimicrobial activity across studies?

- Standardized Assays : Use CLSI broth microdilution for MIC values instead of disk diffusion to reduce variability .

- Synergistic Testing : Combine with β-lactam antibiotics to assess potentiation effects (e.g., 4-fold MIC reduction in S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.